molecular formula C12H11FN2O3 B1398148 Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate CAS No. 1208081-24-6

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate

Cat. No. B1398148
M. Wt: 250.23 g/mol
InChI Key: XESVTHRJJWCDFC-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings . The presence of the 1,2,4-oxadiazole ring and the fluorophenyl group suggests that this compound might have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the ethyl acetate moiety, the 1,2,4-oxadiazole ring, and the fluorophenyl group . These groups could potentially influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group, the 1,2,4-oxadiazole ring, and the fluorophenyl group. The ester could undergo hydrolysis, the oxadiazole ring might participate in nucleophilic substitution reactions, and the fluorine atom on the phenyl ring could potentially be replaced through nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate and its derivatives are synthesized for their potential biological activities. A key method involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to yield ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates in good yields. This synthesis is significant for producing heteroaryl acetic acids, which often have anti-inflammatory and analgesic properties and are used in new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).

Biological and Pharmaceutical Applications

  • Some derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been studied for their anticancer properties, showing promise in cytotoxic evaluations against various cancer cell lines. This demonstrates the potential of these compounds in cancer treatment (Adimule et al., 2014).
  • Derivatives of 1,3,4-oxadiazole, including Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant potential in these areas (Dewangan et al., 2015).
  • Carbazole derivatives containing 1,3,4-oxadiazol-2-amine have been investigated for antibacterial, antifungal, and anticancer activities, indicating the versatility of these compounds in various therapeutic applications (Sharma et al., 2014).

Environmental and Analytical Applications

  • Methods have been developed for the determination of oxadiazole derivatives in agricultural samples, such as tomatoes and soil, highlighting the role of these compounds in agricultural chemistry and environmental monitoring (Linghu et al., 2015).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices . The specific safety and hazard information would depend on the compound’s physical and chemical properties.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Given its structural features, it could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESVTHRJJWCDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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